molecular formula C12H12FN3O B13012093 4-(4-Fluorophenyl)-2-methyl-2,4,5,6-tetrahydropyrrolo[2,3-c]pyrazol-3-ol

4-(4-Fluorophenyl)-2-methyl-2,4,5,6-tetrahydropyrrolo[2,3-c]pyrazol-3-ol

Cat. No.: B13012093
M. Wt: 233.24 g/mol
InChI Key: JPQDKDSBHOLVSA-UHFFFAOYSA-N
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Description

4-(4-Fluorophenyl)-2-methyl-2,4,5,6-tetrahydropyrrolo[2,3-c]pyrazol-3-ol is a heterocyclic compound that features a pyrazole ring fused with a pyrrole ring The presence of a fluorophenyl group and a methyl group adds to its unique chemical structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Fluorophenyl)-2-methyl-2,4,5,6-tetrahydropyrrolo[2,3-c]pyrazol-3-ol typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with diketones under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the pyrazole ring .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced techniques such as microwave-assisted synthesis or continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluorophenyl)-2-methyl-2,4,5,6-tetrahydropyrrolo[2,3-c]pyrazol-3-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

4-(4-Fluorophenyl)-2-methyl-2,4,5,6-tetrahydropyrrolo[2,3-c]pyrazol-3-ol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-Fluorophenyl)-2-methyl-2,4,5,6-tetrahydropyrrolo[2,3-c]pyrazol-3-ol involves its interaction with specific molecular targets and pathways. It may act by inhibiting enzymes or receptors involved in disease processes. For instance, it could inhibit certain kinases or interact with neurotransmitter receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Fluorophenyl)-2-methyl-2,4,5,6-tetrahydropyrrolo[2,3-c]pyrazol-3-ol is unique due to its specific combination of a fluorophenyl group and a fused pyrazole-pyrrole ring system. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C12H12FN3O

Molecular Weight

233.24 g/mol

IUPAC Name

4-(4-fluorophenyl)-2-methyl-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazol-3-one

InChI

InChI=1S/C12H12FN3O/c1-16-12(17)10-9(6-14-11(10)15-16)7-2-4-8(13)5-3-7/h2-5,9,14-15H,6H2,1H3

InChI Key

JPQDKDSBHOLVSA-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C2=C(N1)NCC2C3=CC=C(C=C3)F

Origin of Product

United States

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